molecular formula C15H8F3N3OS B2720305 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-90-4

2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2720305
CAS RN: 330190-90-4
M. Wt: 335.3
InChI Key: PIEYSMVSXUFXIA-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It has a molecular formula of C13H8F3NO . The compound is part of the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Molecular Structure Analysis

The molecular structure of this compound involves a benzamide core with fluorine substitutions at the 2,6 positions and a 4-fluorophenyl group attached to the nitrogen of the amide group . Further details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.204 Da . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

Anticancer Properties

Research into the anticancer properties of compounds structurally related to 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results. Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share a similar fluorination pattern, have been synthesized and evaluated for their cytotoxicity in vitro against various cancer cell lines. Specifically, these compounds demonstrated potent cytotoxic activity in sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines, highlighting the potential of fluorinated benzothiazoles and by extension, structurally related compounds like this compound, in anticancer research (Hutchinson et al., 2001).

Antimicrobial Activity

The antimicrobial activity of compounds similar to this compound has also been explored. New 5-arylidene derivatives containing a fluorine atom have shown significant activity against a range of bacterial and fungal strains. This suggests that fluorinated benzamides, including those with thiadiazole groups, could be developed into novel antimicrobial agents with significant efficacy (Desai et al., 2013).

Antipathogenic Properties

Acylthioureas and their derivatives, related in function to this compound, have demonstrated notable antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of fluorinated benzamide derivatives in the development of treatments targeting biofilm-associated infections (Limban et al., 2011).

Photophysical Properties

The study of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including those with fluorine substitutions, has revealed their promising photophysical properties. These derivatives exhibit a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), highlighting their potential applications in the development of novel fluorescent materials (Zhang et al., 2017).

properties

IUPAC Name

2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEYSMVSXUFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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